molecular formula C17H18O3 B2604390 2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid CAS No. 938154-61-1

2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid

Cat. No.: B2604390
CAS No.: 938154-61-1
M. Wt: 270.328
InChI Key: UCKNOALUUJJXLS-UHFFFAOYSA-N
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Description

2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid (CAS: 938154-61-1) is a phenoxy acetic acid derivative characterized by a biphenyl ether scaffold with an isopropyl substituent at the meta-position of the phenoxy ring. Its molecular formula is C₁₇H₁₈O₃, with a molecular weight of 270.32 g/mol and an MDL number MFCD09707710 .

Properties

IUPAC Name

2-phenyl-2-(3-propan-2-ylphenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-12(2)14-9-6-10-15(11-14)20-16(17(18)19)13-7-4-3-5-8-13/h3-12,16H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKNOALUUJJXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid typically involves the reaction of phenylacetic acid with 3-(propan-2-yl)phenol under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of 2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid may involve more efficient and scalable methods. These could include the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and solvents may also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The phenyl and phenoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Applications

1.1 Anti-inflammatory Properties

Research indicates that derivatives of 2-phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid exhibit significant anti-inflammatory activities. These compounds are designed to inhibit specific enzymes involved in inflammatory processes, such as cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH). Studies have shown that structural modifications can enhance their potency against these enzymes, making them promising candidates for developing new anti-inflammatory drugs .

1.2 PPAR Agonism

The compound is also noted for its role as a partial agonist of peroxisome proliferator-activated receptors (PPARs). PPAR activation is crucial in regulating lipid metabolism and glucose homeostasis, which are vital for managing conditions like Type 2 diabetes and metabolic syndrome. The activation of PPARs has been linked to improved fatty acid oxidation and lipid profile correction in vivo, suggesting that 2-phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid could be beneficial in treating dyslipidemia and associated cardiovascular diseases .

Agricultural Applications

2.1 Herbicidal Activity

Research has explored the potential of phenoxyacetic acids as herbicides, with studies indicating that 2-phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid can inhibit the growth of certain weed species. The mode of action typically involves disrupting the normal growth processes in plants by mimicking natural plant hormones, leading to uncontrolled growth or death .

Case Studies

4.1 Efficacy Against Mycobacterium tuberculosis

A notable study evaluated the anti-mycobacterial activity of synthesized derivatives of phenoxyacetic acids, including 2-phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid. The results indicated promising activity against Mycobacterium tuberculosis H(37)Rv, suggesting potential applications in tuberculosis treatment .

4.2 Clinical Trials for Metabolic Disorders

Clinical trials investigating the effects of PPAR agonists on metabolic disorders have included compounds similar to 2-phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid. These trials demonstrated improvements in lipid profiles and insulin sensitivity among participants, highlighting the compound's therapeutic potential in managing Type 2 diabetes .

Mechanism of Action

The mechanism of action of 2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid 938154-61-1 C₁₇H₁₈O₃ 270.32 Phenyl, isopropyl, acetic acid
2-[3-Methyl-4-(propan-2-yl)phenoxy]acetic acid 105401-43-2 C₁₃H₁₆O₃ 236.27 Methyl, isopropyl, acetic acid
2-[3-(Propan-2-yl)phenyl]acetic acid 81049-21-0 C₁₁H₁₄O₂ 178.23 Isopropyl, acetic acid (no ether)
4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenylacetamide 56392-14-4 C₁₄H₂₁N₂O₄ 267.32 Hydroxy, amino, acetamide

Key Observations :

  • The isopropyl group enhances lipophilicity, as seen in the target compound (logP ~3.5 estimated) compared to simpler analogs like 2-[3-(propan-2-yl)phenyl]acetic acid (logP ~2.8) .
  • Polar substituents (e.g., hydroxy, amino in 56392-14-4) increase water solubility but may limit blood-brain barrier permeability .
(a) Phenoxy Acetic Acid Derivatives in Therapeutics
  • BMY 42393 (): A diphenyloxazolyl-substituted phenoxy acetic acid with TXAS inhibition activity, highlighting the role of aromatic rings in enzyme binding .
  • Atenolol Acid (): A β-blocker metabolite with a hydroxy-isopropylamino chain, demonstrating cardiovascular applications. The target compound lacks this polar chain, suggesting divergent targets .
  • Anticancer Pyrazolines (): Substituted phenoxy acetic acids show cytotoxicity via apoptosis induction. The target compound’s isopropyl group may enhance membrane penetration for similar effects .
(b) Structure-Activity Relationships (SAR)
  • Substituent Position: Meta-substitution (e.g., isopropyl in the target compound) improves steric compatibility with hydrophobic enzyme pockets compared to para-substituted analogs like 2-(4-isopropylphenoxy)acetic acid .

Biological Activity

2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a phenyl group, a propan-2-yl group, and a phenoxyacetic acid moiety. This combination is believed to contribute to its biological properties.

Antimicrobial Properties

Research indicates that 2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. For instance, studies have reported minimum inhibitory concentrations (MIC) that demonstrate its potency against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is suggested that it may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to a decrease in pro-inflammatory mediators like prostaglandins .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibits COX and LOX enzymes
AnticancerPotential in inhibiting tumor growth

The mechanism of action for 2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid involves its interaction with specific molecular targets. It is proposed to act as a ligand for various receptors and enzymes, modulating their activity. For example, the compound may bind to the active sites of enzymes involved in inflammatory processes, leading to reduced synthesis of inflammatory mediators.

Study on Antimicrobial Activity

In one study, 2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid was tested against Mycobacterium smegmatis, revealing an MIC value of 9.66 µL/mL. This suggests strong antibacterial properties, particularly relevant for developing new treatments against resistant bacterial strains .

Study on Anti-inflammatory Effects

Another research highlighted the compound's ability to significantly reduce inflammation in a mouse model of colitis. The results indicated that treatment with the compound led to decreased levels of inflammatory cytokines and improved histological scores compared to untreated controls .

Q & A

Q. What are the common synthetic routes for preparing 2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid and its structural analogs?

  • Methodological Answer : A widely used approach involves nucleophilic substitution reactions. For example, reacting sodium salts of phenolic derivatives (e.g., 3-isopropylphenol) with chloroacetic acid under alkaline conditions. Key steps include:
  • Dissolving sodium metal in ethanol to generate a sodium ethoxide base .
  • Refluxing with chloroacetic acid and the phenol derivative for 3–6 hours to form the ether linkage .
  • Purification via recrystallization (ethanol or benzene) to isolate the product .
    Modifications like Mannich reactions can introduce aminoalkyl groups using paraformaldehyde and secondary amines .

Q. How can spectroscopic methods (e.g., IR, UV-Vis) characterize this compound?

  • Methodological Answer :
  • IR Spectroscopy : Detect key functional groups:
  • C=O stretch (acid) at ~1723 cm⁻¹ and ester C=O at ~1761 cm⁻¹ .
  • C-O-C (ether) at ~1238 cm⁻¹ .
  • UV-Vis : Aromatic π→π* transitions typically show λmax near 256 nm (similar to benzaldehyde derivatives) .
  • Mass Spectrometry : Confirm molecular weight (e.g., average mass ~284.3 g/mol for C17H16O4) .

Q. What are the solubility properties and formulation considerations for biological assays?

  • Methodological Answer :
  • Solubility : Polar protic solvents (e.g., ethanol, DMSO) are preferred due to the carboxylic acid group. Hydrophobic aromatic moieties may require sonication or co-solvents (e.g., PEG-400) .
  • Formulation : Sodium bicarbonate can convert the acid to a water-soluble sodium salt for in vitro assays .

Advanced Research Questions

Q. How do computational methods optimize synthesis pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction energetics and transition states. For example:
  • Reaction Path Search : Identifies low-energy intermediates for esterification or etherification steps .
  • Machine Learning : Prioritizes experimental conditions (e.g., solvent, temperature) using historical reaction data .
    These methods reduce trial-and-error experimentation by ~50% .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Contradictions often arise from:
  • Isomeric impurities : Chiral HPLC (e.g., Chiralpak® IC column) separates enantiomers, as even minor impurities (e.g., 2% of a diastereomer) can skew bioactivity .
  • Metabolic Instability : LC-MS/MS assays monitor degradation products in physiological buffers .
    Standardized protocols for IC50 determination (e.g., fixed DMSO concentrations ≤0.1%) are critical .

Q. What strategies achieve enantiomeric purity in asymmetric synthesis?

  • Methodological Answer :
  • Chiral Catalysis : Use (R)- or (S)-BINOL-derived catalysts for kinetic resolution during esterification .
  • Chromatographic Separation : Supercritical fluid chromatography (SFC) with Chiralpak® OD columns resolves enantiomers (e.g., 30% MeOH/CO2, 100 bar) with >98% enantiomeric excess .
  • Crystallization-Induced Diastereomer Transformation : Employ chiral amines (e.g., (S)-α-methylbenzylamine) to form diastereomeric salts .

Q. How does steric hindrance from the isopropyl group influence reactivity?

  • Methodological Answer : The 3-isopropyl group on the phenoxy ring:
  • Reduces Nucleophilicity : Electron-donating isopropyl group decreases electrophilic aromatic substitution rates at the ortho/para positions .
  • Enhances Hydrophobicity : LogP increases by ~0.5 units compared to unsubstituted analogs, impacting membrane permeability in cellular assays .
    Steric effects are quantified using molecular dynamics simulations (e.g., RMSD < 2.0 Å in ligand-protein docking) .

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